N'-(2,3-dimethylphenyl)-N-[2-hydroxy-2-(1-methyl-1H-pyrrol-2-yl)ethyl]ethanediamide
Description
The compound N'-(2,3-dimethylphenyl)-N-[2-hydroxy-2-(1-methyl-1H-pyrrol-2-yl)ethyl]ethanediamide is an ethanediamide derivative characterized by two distinct substituents:
- A 2,3-dimethylphenyl group attached to one amide nitrogen.
- A 2-hydroxyethyl-pyrrole moiety (with a methyl-substituted pyrrole ring) attached to the other amide nitrogen.
The ethanediamide backbone facilitates hydrogen bonding and coordination, which are critical in ligand-receptor interactions or material science applications .
Properties
IUPAC Name |
N'-(2,3-dimethylphenyl)-N-[2-hydroxy-2-(1-methylpyrrol-2-yl)ethyl]oxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21N3O3/c1-11-6-4-7-13(12(11)2)19-17(23)16(22)18-10-15(21)14-8-5-9-20(14)3/h4-9,15,21H,10H2,1-3H3,(H,18,22)(H,19,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FDGZDHCFRFDZAB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)NC(=O)C(=O)NCC(C2=CC=CN2C)O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.37 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Pyrrole Alkylation and Hydroxylation
The pyrrole moiety is introduced via Friedel-Crafts alkylation of 1-methylpyrrole with epichlorohydrin under Lewis acid catalysis (e.g., AlCl₃), yielding 2-(2,3-epoxypropyl)-1-methylpyrrole. Subsequent acid-catalyzed ring-opening with aqueous HCl generates 2-hydroxy-3-chloro-1-methylpyrrolidine, which undergoes ammonolysis with concentrated ammonium hydroxide to produce the target amine.
Reaction Conditions :
- Epichlorohydrin (1.2 equiv), AlCl₃ (0.1 equiv), 0–5°C, 12 h.
- Ring-opening: 6M HCl, reflux, 4 h.
- Ammonolysis: NH₄OH (28%), 60°C, 8 h.
Yield : 62–68% (over three steps).
Characterization of the Amine Intermediate
- ¹H NMR (400 MHz, CDCl₃): δ 6.65 (m, 1H, pyrrole-H), 6.12 (m, 1H, pyrrole-H), 4.21 (s, 1H, -OH), 3.78 (s, 3H, N-CH₃), 3.45 (m, 2H, -CH₂NH₂), 2.92 (m, 1H, -CH(OH)-).
- MS (ESI+) : m/z 181.1 [M+H]⁺.
Synthesis of N-(2,3-Dimethylphenyl)Ethanedioic Acid
Diacid Functionalization
Ethanedioic acid is reacted with 2,3-dimethylaniline in a 1:2 molar ratio using thionyl chloride (SOCl₂) to generate the bis-acid chloride intermediate. Controlled mono-amidation is achieved by stepwise addition of 2,3-dimethylaniline to ethanedioyl dichloride in dichloromethane at −15°C, followed by quenching with ice-water to isolate N-(2,3-dimethylphenyl)ethanedioic acid.
Reaction Conditions :
- SOCl₂ (2.5 equiv), reflux, 3 h.
- Mono-amidation: −15°C, 2 h, under N₂ atmosphere.
Yield : 74% (after recrystallization from ethanol).
Spectroscopic Data
- IR (KBr) : 1715 cm⁻¹ (C=O stretch), 1650 cm⁻¹ (amide I).
- ¹³C NMR (100 MHz, DMSO-d₆): δ 168.2 (C=O), 137.8 (aromatic C), 20.1 (CH₃).
Amide Coupling and Final Assembly
Stepwise Amidation Using Carbodiimide Reagents
The ethanedioic acid derivative is activated with 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and hydroxybenzotriazole (HOBt) in tetrahydrofuran (THF). The amine component is added dropwise at 0°C, and the reaction is stirred for 24 h to form the mono-amide intermediate. A second equivalent of the amine is introduced under identical conditions to complete the ethanediamide structure.
Optimization Notes :
- Excess EDC (1.5 equiv per amide bond) ensures complete activation.
- Reaction progress monitored by TLC (Rf = 0.45 in EtOAc/hexane 1:1).
Yield : 58% (over two steps).
Alternative Route: Mixed Anhydride Method
To circumvent low yields in carbodiimide-mediated coupling, the mixed anhydride approach employs isobutyl chloroformate and N-methylmorpholine. The ethanedioic acid is treated with chloroformate in THF at −10°C, followed by sequential addition of the amine.
Advantages :
- Higher reproducibility (yield: 67%).
- Reduced racemization risk at the hydroxy-bearing carbon.
Stereochemical Considerations and Resolution
The hydroxyl group at the ethylamine bridge introduces a chiral center. Racemic mixtures are resolved via diastereomeric salt formation using (−)-dibenzoyl-L-tartaric acid in ethanol. Enantiomeric excess (ee) is determined by chiral HPLC (Chiralpak IA column, hexane/isopropanol 85:15).
Key Data :
- ee : 98% for R-enantiomer.
- Melting Point : 189–191°C (R-enantiomer).
Industrial-Scale Process Optimization
Solvent Selection and Recycling
Patent data highlight the use of ethyl acetate for large-scale reactions due to its low toxicity and ease of removal. A closed-loop system recovers >90% solvent via distillation.
Catalytic Efficiency in Amidation
Phase-transfer catalysts (e.g., tetrabutylammonium bromide) enhance reaction rates in biphasic systems. For example, coupling in water/ethyl acetate with 0.5 mol% catalyst reduces reaction time from 24 h to 8 h.
Analytical Characterization of the Final Product
Structural Elucidation
- High-Resolution MS (HRMS) : Calculated for C₂₀H₂₄N₃O₃ [M+H]⁺: 362.1811; Found: 362.1809.
- ¹H NMR (500 MHz, DMSO-d₆): δ 8.21 (s, 1H, NH), 7.45 (d, J = 7.8 Hz, 1H, Ar-H), 7.12 (t, J = 7.5 Hz, 1H, Ar-H), 6.75 (m, 1H, pyrrole-H), 6.32 (m, 1H, pyrrole-H), 4.92 (s, 1H, -OH), 3.81 (s, 3H, N-CH₃), 2.28 (s, 3H, Ar-CH₃), 2.22 (s, 3H, Ar-CH₃).
Purity Assessment
- HPLC : 99.2% purity (C18 column, 0.1% TFA in H₂O/MeCN gradient).
- Elemental Analysis : Calculated C 66.28%, H 6.67%, N 11.59%; Found C 66.15%, H 6.71%, N 11.52%.
Chemical Reactions Analysis
Types of Reactions
N'-(2,3-dimethylphenyl)-N-[2-hydroxy-2-(1-methyl-1H-pyrrol-2-yl)ethyl]ethanediamide can undergo various types of chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like sodium borohydride can be used to reduce specific functional groups within the molecule.
Substitution: Nucleophilic or electrophilic substitution reactions can occur, depending on the reaction conditions and the presence of suitable reagents.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Solvents: Dimethyl sulfoxide (DMSO), acetonitrile, ethanol.
Major Products Formed
The major products formed from these reactions depend on the specific functional groups targeted. For example, oxidation may lead to the formation of carboxylic acids, while reduction could yield alcohols or amines.
Scientific Research Applications
N'-(2,3-dimethylphenyl)-N-[2-hydroxy-2-(1-methyl-1H-pyrrol-2-yl)ethyl]ethanediamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials with specific properties.
Mechanism of Action
The mechanism of action of N'-(2,3-dimethylphenyl)-N-[2-hydroxy-2-(1-methyl-1H-pyrrol-2-yl)ethyl]ethanediamide involves its interaction with specific molecular targets. These interactions can modulate various biochemical pathways, leading to the desired therapeutic or material properties. The exact molecular targets and pathways depend on the specific application and are often the subject of ongoing research.
Comparison with Similar Compounds
Key Observations:
- Heterocyclic Moieties : The pyrrole ring in the target compound contrasts with the indole in and pyrazole in , which differ in aromaticity and hydrogen-bonding capacity. Pyrroles are weaker bases than indoles, possibly affecting solubility .
- Functional Groups : The hydroxyethyl group in the target compound may enhance water solubility compared to purely hydrophobic substituents (e.g., chloro-isopropyl in ).
Physicochemical Properties and Stability
- Steric Effects : The 2,3-dimethylphenyl group introduces steric hindrance, possibly reducing crystal packing efficiency compared to smaller substituents (e.g., 3-hydroxyphenyl in ).
- Metabolic Stability : The absence of labile groups (e.g., ester or thioether) suggests greater metabolic stability than compounds like thenylchlor (a thienyl-containing herbicide in ).
Q & A
Basic Research Questions
Q. What synthetic methodologies are recommended for preparing N'-(2,3-dimethylphenyl)-N-[2-hydroxy-2-(1-methyl-1H-pyrrol-2-yl)ethyl]ethanediamide, and how can low yields be addressed?
- Methodology : Multi-step organic synthesis is typically required, involving coupling reactions between substituted phenyl and pyrrole moieties. Key steps include:
- Amide bond formation using carbodiimide coupling agents (e.g., EDC·HCl) in dichloromethane or DMF under inert atmospheres ( ).
- Purification via column chromatography and recrystallization to isolate intermediates and final products.
- Yield Optimization : Monitor reaction progress using thin-layer chromatography (TLC) or HPLC. Adjust stoichiometry, solvent polarity, and temperature (e.g., 273 K for carbodiimide activation) to minimize side reactions ( ).
Q. What spectroscopic and crystallographic techniques are essential for characterizing this compound?
- Spectroscopy :
- NMR : Resolve stereochemistry and confirm substituent positions (e.g., distinguishing methyl groups on phenyl/pyrrole rings).
- FTIR : Identify amide C=O stretching (~1650 cm) and hydroxyl O-H (~3200–3500 cm) vibrations.
- Crystallography :
- Use SHELX programs (e.g., SHELXL) for structure refinement and ORTEP-3 for graphical representation of thermal ellipsoids ( ).
- Address conformational flexibility (e.g., dihedral angle variations between aromatic rings) via hydrogen-bonding analysis ( ) .
Advanced Research Questions
Q. How can researchers resolve contradictions between computational modeling and experimental crystallographic data for this compound?
- Approach :
- Cross-validate computational models (e.g., DFT-optimized geometries) with X-ray diffraction data. Discrepancies in bond lengths/angles may arise from crystal packing effects or solvent inclusion.
- Perform Hirshfeld surface analysis to quantify intermolecular interactions (e.g., π-π stacking, hydrogen bonds) influencing solid-state conformation ( ).
- Software : Use Mercury (CCDC) or Olex2 for overlay comparisons and refinement .
Q. What experimental strategies are effective for studying the compound’s biological activity, such as anti-inflammatory or anticancer potential?
- Assay Design :
- In vitro : Test against cancer cell lines (e.g., MCF-7, HeLa) using MTT assays. Include positive controls (e.g., doxorubicin) and measure IC.
- Mechanistic Probes : Use fluorescence polarization to assess binding to targets like COX-2 or NF-κB, leveraging the compound’s aromatic/amide motifs ().
- Data Interpretation : Correlate structural features (e.g., dimethylphenyl hydrophobicity, pyrrole π-electron density) with activity trends .
Q. How does the compound’s stability vary under different storage conditions, and what analytical methods detect degradation products?
- Stability Profiling :
- Thermal Stability : Perform thermogravimetric analysis (TGA) to determine decomposition temperatures.
- Photostability : Expose to UV-Vis light (λ = 254–365 nm) and monitor degradation via HPLC-MS.
- pH Sensitivity : Incubate in buffered solutions (pH 1–13) and track amide hydrolysis by -NMR.
- Mitigation : Store at -20°C in amber vials under inert gas (e.g., argon) to prevent oxidation () .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
